molecular formula C18H21N7O2 B2928221 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920184-23-2

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No. B2928221
CAS RN: 920184-23-2
M. Wt: 367.413
InChI Key: AGDBCFJWMZNURQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a triazolopyrimidine group, a piperazine group, and a propanone group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The compound has a complex structure with multiple rings including a phenyl ring, a triazole ring, a pyrimidine ring, and a piperazine ring. The geometry optimization of similar compounds is often carried out using computational chemistry software .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the piperazine group could undergo reactions with acids and bases, and the triazole group could participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar triazole and pyrimidine rings and the nonpolar phenyl ring could impact the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

The triazolopyrimidine derivatives have been studied for their anticancer properties. The presence of the triazolo[4,5-d]pyrimidine moiety is associated with anti-proliferative effects against various cancer cell lines. For instance, certain derivatives have shown potential in inhibiting the growth of gastric cancer cells through quantitative structure–activity relationship (QSAR) studies .

Antimicrobial Potential

Compounds with the triazolopyrimidine scaffold have been synthesized and evaluated for their antibacterial activity. They have demonstrated effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as novel antimicrobial agents .

Enzyme Inhibition

These derivatives are also explored as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase. Their ability to inhibit these enzymes makes them valuable for the development of drugs for conditions associated with enzyme dysregulation .

Antioxidant Properties

The antioxidant capacity of triazolopyrimidine derivatives is another area of interest. Their ability to donate and accept hydrogen bonds allows them to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases .

Antiviral Applications

The structural complexity of triazolopyrimidine derivatives provides a platform for developing antiviral drugs. Their interaction with viral components can lead to the discovery of new treatments for viral infections .

Anti-inflammatory Effects

These compounds have been reported to exhibit anti-inflammatory properties, which could be harnessed in the treatment of chronic inflammatory diseases. The modulation of inflammatory pathways by these derivatives is a promising area of research .

Antitubercular Agents

The fight against tuberculosis (TB) could benefit from the development of new antitubercular agents. Triazolopyrimidine derivatives have shown potential in this field, offering a new avenue for TB drug development .

Drug Design and Discovery

The triazolopyrimidine core is a valuable scaffold in drug design due to its versatility and the ability to introduce various substituents. This adaptability makes it a prime candidate for the rational design of multifunctional drugs .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities and physicochemical properties. It’s important to handle all chemical compounds with appropriate safety precautions .

properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-3-15(26)23-7-9-24(10-8-23)17-16-18(20-12-19-17)25(22-21-16)13-5-4-6-14(11-13)27-2/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDBCFJWMZNURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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